molecular formula C14H14N2O2 B1293491 Nixylic acid CAS No. 4394-05-2

Nixylic acid

Cat. No. B1293491
CAS RN: 4394-05-2
M. Wt: 242.27 g/mol
InChI Key: XEQIPELDMSEBJG-UHFFFAOYSA-N
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Description

Nixylic acid, also known as nalidixic acid, is a synthetic antibacterial agent that has been studied for its potential in forming metal complexes. The research on nixylic acid has expanded into the synthesis and characterization of its complexes with various divalent and trivalent metal ions, such as calcium (II), iron (III), palladium (II), and gold (III) . These studies are significant as they explore the potential of nixylic acid to act as a metalloantibiotic, which could have implications for medical and pharmaceutical applications.

Synthesis Analysis

The synthesis of nixylic acid complexes involves the reaction of nalidixic acid with different metal ions. The process is carefully characterized using a variety of techniques, including elemental analyses, spectral measurements (IR, Raman, 1H NMR, 13C NMR, and electronic techniques), and computational assessments . The chemoselective synthesis of aryl(pyridyl)-methanol derivatives, which is related to nixylic acid, has been achieved using a nickel-NIXANTPHOS catalyst, demonstrating the versatility of nixylic acid derivatives in organic synthesis .

Molecular Structure Analysis

Nixylic acid reacts as a bidentate ligand, binding to metal ions through the oxygen atoms of its carbonyl and carboxylate groups. This binding pattern is crucial for the formation of stable metal complexes. The molecular structures of these complexes have been assigned based on the aforementioned spectral measurements, confirming the bidentate nature of the ligand .

Chemical Reactions Analysis

The chemical reactions involving nixylic acid complexes have been studied, including their thermal decomposition reactions. Kinetic thermodynamic parameters such as activation energy (E‡), entropy change (ΔS‡), enthalpy change (ΔH‡), and Gibbs free energy change (ΔG‡) have been calculated using methods like Coats–Redfern and Horowitz–Metzger, derived from thermogravimetric curves . Additionally, the chemoselective arylation and tandem arylation/rearrangement of pyridylmethyl ethers using a nickel-NIXANTPHOS catalyst have been explored, indicating the reactivity of nixylic acid derivatives in complex organic transformations .

Physical and Chemical Properties Analysis

The physical properties of nixylic acid complexes have been investigated using X-ray powder diffraction (XRD), scanning electron microscopy (SEM), and transmission electron microscopy (TEM), which suggest that these complexes fall within the nano-scale range . The molar conductance measurements in DMSO indicate that these complexes are non-electrolytes, which is an important consideration for their potential biological applications . The chemical properties, such as reactivity and stability, are inferred from the synthesis and structural characterization studies, which demonstrate the ability of nixylic acid to form stable complexes with various metals .

Scientific Research Applications

Plant Growth and Development

Nixylic acid, more commonly known as salicylic acid (SA), is extensively studied for its role in plant growth and development. SA functions as an endogenous signal mediating local and systemic plant defense responses against pathogens. It also plays a crucial role during plant response to various abiotic stresses, including drought, chilling, heavy metal toxicity, heat, and osmotic stress. SA is involved in the regulation of physiological and biochemical processes throughout the plant's lifespan, confirming its significant role in both plant health and disease (Rivas-San Vicente & Plasencia, 2011).

Catalysis and Hydrogen Production

Research into nickel-anchored nitrogenated holey two-dimensional carbon structures (Nix@C2N) has revealed their potential as low-cost and efficient catalysts for hydrogen generation from formic acid dehydrogenation. These catalysts, incorporating nickel, demonstrate excellent selectivity for hydrogen and have a reactivity order suggesting their viability as noble-metal-free catalysts for formic acid dehydrogenation (Bing et al., 2019).

Bacterial Nickel Transport and Urease Activity

In Helicobacter pylori, a bacterium known for its role in gastric pathologies, nixA is a nickel transport protein crucial for urease activity, an enzyme dependent on nickel ions. Research indicates that mutation in nixA significantly reduces urease activity, suggesting the presence of secondary transporters. This highlights the importance of nickel ion transport in bacterial physiology and pathogenicity (Davis & Mobley, 2005).

Safety And Hazards

If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. The skin should be washed off with soap and plenty of water, and a doctor should be consulted . Following eye contact, rinse with pure water for at least 15 minutes and consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

2-(2,3-dimethylanilino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-9-5-3-7-12(10(9)2)16-13-11(14(17)18)6-4-8-15-13/h3-8H,1-2H3,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQIPELDMSEBJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC2=C(C=CC=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045694
Record name Nixylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>36.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID851963
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Nixylic acid

CAS RN

4394-05-2
Record name 2-[(2,3-Dimethylphenyl)amino]-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4394-05-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nixylic acid [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004394052
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nixylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8045694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nixylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.290
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NIXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZI8H16Z5I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
E Nivaud-Guernet, M Guernet, D Ivanovć… - Journal of Liquid …, 1994 - Taylor & Francis
High-performance liquid chromatographic conditions for the best separation of some non-steroidal anti-inflammatory agents were described. The dependence of eluent pH on the ionic (…
Number of citations: 18 www.tandfonline.com
KC Lee, YJ Lee, SH Min - Journal of the Korean Chemical Society, 1982 - koreascience.kr
… respectively, but in case of nixylic acid, the sum of <7 of 0-CH3 and w-CH3, —0.21 was taken.ll"13 The above Hammett correlation agreed with the substituent effect on the fluorescence …
Number of citations: 0 koreascience.kr
RC Zheng, JQ Jin, ZM Wu, XL Tang, LQ Jin… - Bioorganic …, 2018 - Elsevier
2-Chloronicotinic acid (2-CA) is an important building block for a series of agrochemicals and pharmaceuticals. Amidase-catalyzed hydrolysis of 2-chloronicotinamide is one of the most …
Number of citations: 13 www.sciencedirect.com
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int
JKPRA Høgset, NI AS - i.moscow
Targetable diagnostic and/or therapeutically active agents, eg ultrasound contrast agents, having reporters comprising gas-filled microbubbles stabilised by monolayers of film-forming …
Number of citations: 0 i.moscow
S Muskal, VP Informatics - daylight.com
Refs: CDC Fastats estimated 2000 causes of death (http://www. cdc. gov/nchs/fastats/lcod. htm); To Err Human, National Institute of Medicine, 1999; Bates et al., Incidence of adverse …
Number of citations: 5 www.daylight.com
KC Leel, YJ Lee, SH Min - Journal of the Korean Chemical Society, 1982
Number of citations: 0

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